

physical and chemical properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-1H-pyrrole-3-carboxylate*

Cat. No.: B011761

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-amino-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecular architectures. Notably, derivatives of this compound are key intermediates in the synthesis of modern drugs, such as potassium-competitive acid blockers (P-CABs). This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its role in pharmaceutical synthesis.

Core Physical and Chemical Properties

The fundamental properties of **Ethyl 2-amino-1H-pyrrole-3-carboxylate** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source(s)
IUPAC Name	ethyl 2-amino-1H-pyrrole-3-carboxylate	[1]
CAS Number	108290-86-4	[1] [2] [3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1] [2] [3]
Molecular Weight	154.17 g/mol	[1]
Appearance	Solid	[2]
Purity	Available in 95% and 97% grades	[2] [3]
InChI Key	XKJUSNOUOLSNJN- UHFFFAOYSA-N	[1] [2]
SMILES	CCOC(=O)C1=C(NC=C1)N	[1]

Spectroscopic Characterization

While specific experimental spectra for **Ethyl 2-amino-1H-pyrrole-3-carboxylate** are not readily available in public databases, typical spectroscopic data for closely related pyrrole derivatives can be used for characterization.

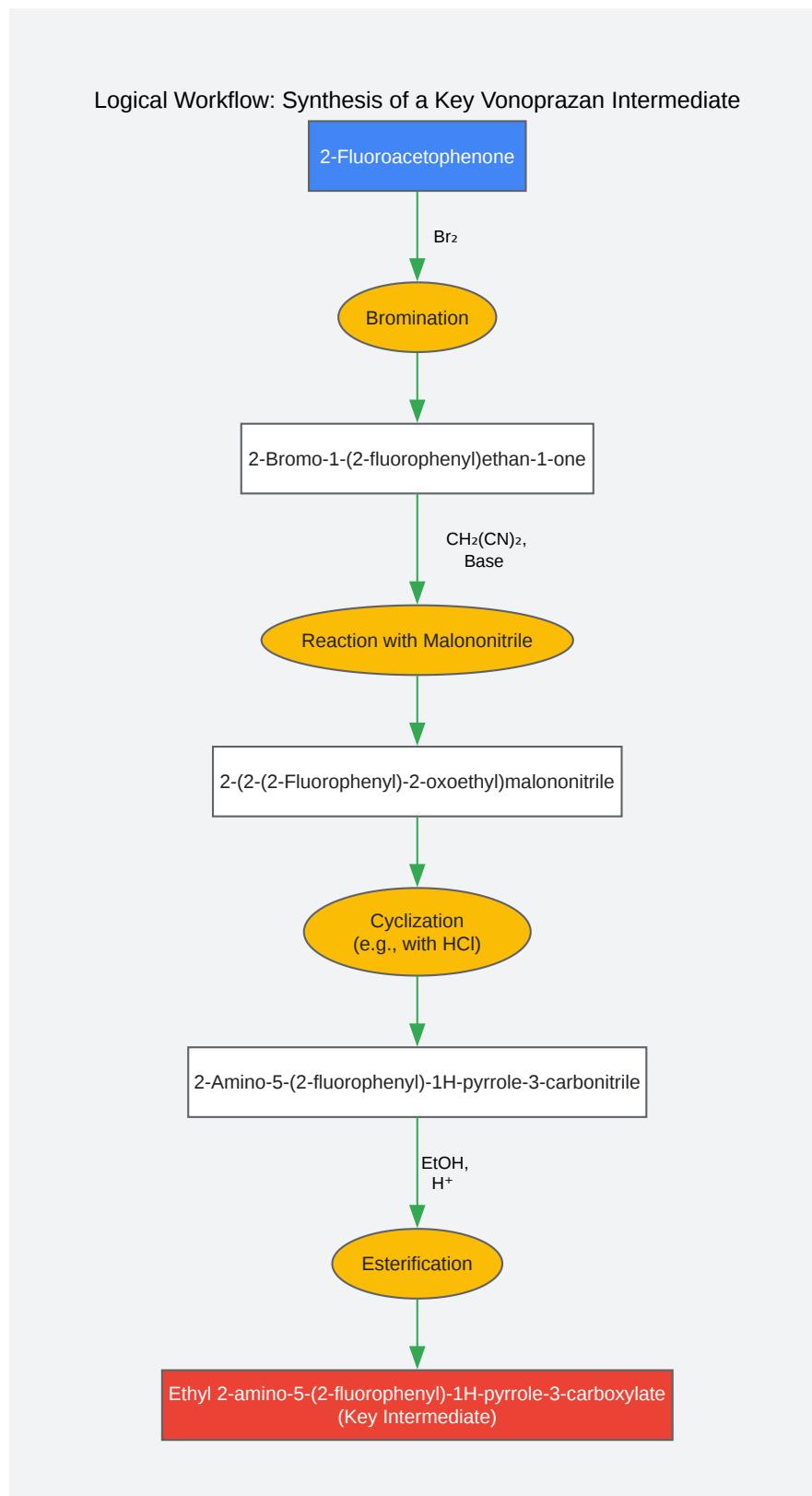
- ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), distinct signals for the protons on the pyrrole ring, and broad signals for the NH and NH₂ protons.
- ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the sp² hybridized carbons of the pyrrole ring, and the carbons of the ethyl group.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and pyrrole, C=O stretching of the ester, and C-N and C-O bond vibrations.

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns typical for pyrrole and ester functionalities.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-amino-1H-pyrrole-3-carboxylate** is not widely published, a general and plausible synthesis can be adapted from established methods for preparing substituted pyrroles, such as the Paal-Knorr synthesis or variations involving the reaction of α -amino ketones with active methylene compounds.

A representative synthetic approach could involve the reaction of an appropriate 1,4-dicarbonyl compound or its equivalent with an amine source. For instance, the condensation of a β -keto- γ -amino ester with a suitable reagent could yield the desired pyrrole ring system.


General Procedure for the Synthesis of Substituted Pyrroles (Paal-Knorr Synthesis):

- A 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid.
- An amine or ammonia source is added to the solution.
- The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure pyrrole derivative.

Role in Pharmaceutical Synthesis: Vonoprazan Intermediate

Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is its role in the production of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders. The pyrrole core of Vonoprazan is constructed using a substituted pyrrole derivative.

Below is a logical workflow illustrating the key steps in the synthesis of a key intermediate for Vonoprazan, starting from 2-fluoroacetophenone.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of a key pyrrole intermediate for Vonoprazan.

Safety and Handling

Ethyl 2-amino-1H-pyrrole-3-carboxylate is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.[1]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Measures:
 - Work in a well-ventilated area, preferably a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and vapors.
 - Prevent contact with skin and eyes.
 - In case of contact, rinse the affected area thoroughly with water.
 - Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a significant heterocyclic building block with applications in medicinal chemistry and drug development. Its chemical properties allow for versatile synthetic manipulations, leading to the formation of complex, biologically active

molecules. Understanding its physical characteristics, reactivity, and safe handling procedures is crucial for researchers and scientists working in the field of organic synthesis and pharmaceutical development. The role of its derivatives as key intermediates in the synthesis of drugs like Vonoprazan underscores its importance in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011761#physical-and-chemical-properties-of-ethyl-2-amino-1h-pyrrole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com